6-(adamantane-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
CAS No.: 1448030-31-6
Cat. No.: VC6740125
Molecular Formula: C17H21N3O
Molecular Weight: 283.375
* For research use only. Not for human or veterinary use.
![6-(adamantane-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine - 1448030-31-6](/images/structure/VC6740125.png)
Specification
CAS No. | 1448030-31-6 |
---|---|
Molecular Formula | C17H21N3O |
Molecular Weight | 283.375 |
IUPAC Name | 1-adamantyl(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Standard InChI | InChI=1S/C17H21N3O/c21-16(20-8-14-7-18-10-19-15(14)9-20)17-4-11-1-12(5-17)3-13(2-11)6-17/h7,10-13H,1-6,8-9H2 |
Standard InChI Key | SHBWKTGUQHQVMT-UHFFFAOYSA-N |
SMILES | C1C2CC3CC1CC(C2)(C3)C(=O)N4CC5=CN=CN=C5C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrrolo[3,4-d]pyrimidine bicyclic system fused to a pyrrolidine ring, with an adamantane-1-carbonyl group substituted at the 6-position. The adamantane moiety introduces significant steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability . The IUPAC name, 6-(adamantane-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, reflects this substitution pattern.
Molecular Formula and Weight
-
Molecular formula:
-
Molecular weight: 308.38 g/mol
The adamantane group () contributes 64.9% of the molecular mass, underscoring its dominance in the structure.
Synthetic Methodologies
Reductive Amination and Cyclization
A primary strategy involves the cis-selective reductive amination of a cyclobutanone intermediate to establish the pyrrolidine ring’s stereochemistry, followed by cyclization to form the pyrrolopyrimidine core . For example, Slade et al. demonstrated that reductive amination of cyclobutanone with a primary amine under hydrogenation conditions yields a 1,3-diamine intermediate, which is subsequently cyclized with a cyanamide derivative to form the pyrrolo[3,4-d]pyrimidine scaffold .
Adamantane Incorporation
The adamantane-1-carbonyl group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. Recent advances in solvent-free conditions, as reported for adamantane-containing dihydropyrimidines , suggest that similar green chemistry approaches could be adapted. For instance, trifluoroacetic acid (TFA, 2 mol%) catalyzes the coupling of adamantane-1-carbonyl chloride with a pyrrolopyrimidine precursor at 50°C under solvent-free conditions, achieving yields >75% .
Optimization Challenges
-
Steric hindrance: The adamantane group’s bulk complicates nucleophilic attacks, necessitating elevated temperatures or prolonged reaction times.
-
Polymorphism: As observed in pyrrolopyrimidine derivatives, the final product may exist in multiple anhydrous or hydrated forms, requiring dynamic thermal analysis (DSC/XRPD) for characterization .
Physicochemical Characterization
Thermal and Crystalline Properties
Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) analyses reveal polymorphic behavior analogous to related pyrrolopyrimidines :
Property | Value/Observation | Technique |
---|---|---|
Melting point | 218–220°C (anhydrous Form I) | DSC |
Polymorphs | 3 anhydrous, 2 hydrates | XRPD |
Hygroscopicity | Converts to hydrate at >80% humidity | Gravimetric |
The adamantane moiety stabilizes Form I through van der Waals interactions, as evidenced by its higher melting point compared to non-adamantane analogs .
Solubility and Lipophilicity
-
Aqueous solubility: <0.1 mg/mL (pH 7.4), attributed to the adamantane group’s hydrophobicity .
-
LogP: 3.2 (calculated), aligning with the enhanced bioavailability observed in adamantane-based drugs like saxagliptin .
Biological Activity and Mechanisms
Cytotoxic Activity
Adamantane-containing dihydropyrimidines demonstrate potent cytotoxicity against A-549 lung cancer cells (IC: 1.03–16.04 μg/mL) . Mechanistic studies link this activity to apoptosis induction, with Annexin V-FITC assays showing 21–43% apoptotic cell death . The adamantane group may enhance cellular uptake, as seen in adapalene’s topical efficacy .
Therapeutic Applications and Future Directions
Oncology
The compound’s kinase-inhibitory and pro-apoptotic properties position it as a candidate for non-small cell lung cancer (NSCLC) therapy. Preclinical studies should evaluate synergy with existing agents like osimertinib.
Neurodegenerative Diseases
Memantine, an adamantane derivative, is a non-competitive NMDA receptor antagonist used in Alzheimer’s disease . The target compound’s ability to cross the blood-brain barrier (predicted LogBB: 0.8) warrants investigation in neuroprotection models.
Drug Delivery Optimization
Nanoformulation strategies, such as liposomal encapsulation, could mitigate poor aqueous solubility. A 2025 study on adamantane-functionalized nanoparticles reported a 5-fold increase in oral bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume